Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid group, a bromophenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester typically involves multiple steps. One common method includes the cyclopropanation of phenylacetonitrile followed by hydrolysis, lactonization, and bromination to produce the desired compound . Another approach involves the reaction of ethyl diazoacetate with a brominated phenyl compound, followed by esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 1-((4-chlorophenyl)sulfonyl)-, methyl ester
- Cyclopropanecarboxylic acid, 1-((4-fluorophenyl)sulfonyl)-, methyl ester
- Cyclopropanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the sulfonyl group provides a site for further functionalization, making this compound versatile for various applications .
Properties
CAS No. |
145348-25-0 |
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Molecular Formula |
C11H11BrO4S |
Molecular Weight |
319.17 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)sulfonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11BrO4S/c1-16-10(13)11(6-7-11)17(14,15)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
IPABBDLXSJIQEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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